REACTION_CXSMILES
|
N([O-])=O.[Na+].CS(O)(=O)=O.N[C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:20]=1[N:19]=[CH:18][C:17]([S:21]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)(=[O:23])=[O:22])=[CH:16]2.C(#N)C.[I-:33].[Na+]>O.Cl.ClCCl>[I:33][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:20]=1[N:19]=[CH:18][C:17]([S:21]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)(=[O:23])=[O:22])=[CH:16]2 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
5.44 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
8-amino-3-phenylsulfonylquinoline methanesulfonic acid salt
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O.NC=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at 23° to 24.5° C. for 1 hr 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
resulting in the formation of a brown mixture
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Type
|
STIRRING
|
Details
|
The brown mixture was stirred at 25° C. to 23° C. for 1 hr 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The lower organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (125 ml, 5 vol)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 10% w/v sodium sulfite (125 ml, 5 vol)
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with acetonitrile (2×25 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a 40° C. oven under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |